molecular formula C8H3ClF4N2O B12843007 2-Chloro-5-fluoro-6-(trifluoromethoxy)-1H-1,3-benzimidazole

2-Chloro-5-fluoro-6-(trifluoromethoxy)-1H-1,3-benzimidazole

Cat. No.: B12843007
M. Wt: 254.57 g/mol
InChI Key: AYYWCJOLNFWGDZ-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-6-(trifluoromethoxy)-1H-1,3-benzimidazole is a heterocyclic compound that contains both chlorine and fluorine atoms, as well as a trifluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-fluoro-6-(trifluoromethoxy)-1H-1,3-benzimidazole typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Nitration: The starting material, 2-chloro-5-fluoroaniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine using a reducing agent such as iron powder or tin chloride.

    Cyclization: The resulting diamine undergoes cyclization with a suitable reagent, such as formic acid or polyphosphoric acid, to form the benzimidazole ring.

    Trifluoromethoxylation: Finally, the trifluoromethoxy group is introduced using a reagent like trifluoromethyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoro-6-(trifluoromethoxy)-1H-1,3-benzimidazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-5-fluoro-6-(trifluoromethoxy)-1H-1,3-benzimidazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is studied for its potential use in organic electronics and as a building block for functional materials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-6-(trifluoromethoxy)-1H-1,3-benzimidazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-fluoro-1H-1,3-benzimidazole: Lacks the trifluoromethoxy group, which may affect its chemical properties and biological activity.

    5-Fluoro-6-(trifluoromethoxy)-1H-1,3-benzimidazole: Lacks the chlorine atom, which can influence its reactivity and interactions with biological targets.

    2-Chloro-6-(trifluoromethoxy)-1H-1,3-benzimidazole: Lacks the fluorine atom, potentially altering its electronic properties and reactivity.

Uniqueness

2-Chloro-5-fluoro-6-(trifluoromethoxy)-1H-1,3-benzimidazole is unique due to the presence of both chlorine and fluorine atoms, as well as the trifluoromethoxy group. These substituents can significantly influence the compound’s chemical reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H3ClF4N2O

Molecular Weight

254.57 g/mol

IUPAC Name

2-chloro-6-fluoro-5-(trifluoromethoxy)-1H-benzimidazole

InChI

InChI=1S/C8H3ClF4N2O/c9-7-14-4-1-3(10)6(2-5(4)15-7)16-8(11,12)13/h1-2H,(H,14,15)

InChI Key

AYYWCJOLNFWGDZ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1F)OC(F)(F)F)N=C(N2)Cl

Origin of Product

United States

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